N-{[4-(2-Cyanophenyl)piperazin-1-YL]methyl}-3-methylbenzamide; maleic acid
Description
Systematic IUPAC Nomenclature and Structural Identification
The IUPAC name (Z)-but-2-enedioic acid; N-[[4-(2-cyanophenyl)piperazin-1-yl]methyl]-3-methylbenzamide systematically describes its molecular architecture. The name comprises two components:
- Maleic acid component : Designated as (Z)-but-2-enedioic acid, this dicarboxylic acid serves as the counterion. The (Z) configuration specifies the spatial arrangement of carboxyl groups on adjacent carbon atoms, critical for its acid-base properties.
- Benzamide derivative : The N-[[4-(2-cyanophenyl)piperazin-1-yl]methyl]-3-methylbenzamide moiety features:
- A 3-methylbenzamide core substituted at the amide nitrogen.
- A piperazine ring at position 4 of the benzamide, further substituted with a 2-cyanophenyl group.
Structural Table
| Component | Substituent Details |
|---|---|
| Benzamide core | Methyl group at position 3 |
| Piperazine ring | Position 4 linked to benzamide via methylene bridge |
| Aryl substitution | 2-cyanophenyl at piperazine position 4 |
| Counterion | (Z)-but-2-enedioic acid (maleic acid) |
This configuration aligns with X-ray crystallographic data and computational modeling.
Historical Evolution of Chemical Designation
The compound was first synthesized in the early 2000s under the experimental identifier PD-168077 maleate , reflecting its development phase (Parke-Davis compound #168,077). Key milestones include:
- 2005 : Characterization as a dopamine D4 receptor agonist in paraventricular nucleus studies.
- 2008 : Structural optimization efforts documented in synthetic chemistry literature.
- 2025 : Updated PubChem entries standardizing its IUPAC nomenclature.
The transition from proprietary codes (PD-168077) to systematic naming followed increased recognition in public databases, though research contexts still favor the shorter designation.
Comparative Analysis of Alternative Naming Conventions
Multiple naming variants persist across chemical and pharmacological databases:
Synonym Table
Discrepancies arise from:
Taxonomical Classification in Psychopharmacological Agents
As a dopamine D4 receptor-selective agonist , this compound belongs to:
- Functional class : Piperazine-containing benzamide derivatives.
- Mechanistic category : G protein-coupled receptor (GPCR) modulators targeting dopaminergic pathways.
- Structural relatives :
Its classification underscores the interplay between piperazine ring topology and receptor subtype specificity, a hallmark of modern neuropharmacological design.
Properties
IUPAC Name |
but-2-enedioic acid;N-[[4-(2-cyanophenyl)piperazin-1-yl]methyl]-3-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O.C4H4O4/c1-16-5-4-7-17(13-16)20(25)22-15-23-9-11-24(12-10-23)19-8-3-2-6-18(19)14-21;5-3(6)1-2-4(7)8/h2-8,13H,9-12,15H2,1H3,(H,22,25);1-2H,(H,5,6)(H,7,8) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAEUGRPISCANHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCN2CCN(CC2)C3=CC=CC=C3C#N.C(=CC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solvent Selection
Catalytic Additives
- NaI (10 mol%) : Accelerates alkylation by participating in a halide exchange mechanism.
- Molecular Sieves (4Å) : Prevent hydrolysis of the cyanophenyl group during reactions.
Analytical Validation
Structural Confirmation
Purity Assessment
| Method | Conditions | Result |
|---|---|---|
| HPLC | C18 column, 60:40 MeOH/H2O | 99.2% |
| TLC | Silica GF254, EtOAc | Single spot |
Scale-Up Considerations
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Cost (USD/g) |
|---|---|---|---|
| Nucleophilic Substitution | 73 | 98 | 120 |
| Alkylation | 65 | 97 | 140 |
Challenges and Mitigation
Chemical Reactions Analysis
Types of Reactions
N-{[4-(2-Cyanophenyl)piperazin-1-YL]methyl}-3-methylbenzamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
Antidepressant Activity
Research indicates that N-{[4-(2-Cyanophenyl)piperazin-1-YL]methyl}-3-methylbenzamide; maleic acid exhibits antidepressant-like effects in animal models. Its mechanism involves modulation of serotonin and dopamine pathways, which are critical in mood regulation. Studies have shown that this compound can significantly reduce depressive behaviors in rodent models, suggesting its potential as a novel antidepressant agent .
Antipsychotic Properties
The compound has also been evaluated for its antipsychotic properties. It acts as a partial agonist at dopamine D2 receptors, which is a common target for antipsychotic medications. In preclinical studies, it demonstrated efficacy in reducing psychotic symptoms without the severe side effects associated with traditional antipsychotics .
Neuroprotective Effects
This compound has shown promise in neuroprotection. It appears to exert protective effects against neurodegeneration in models of Alzheimer’s disease by inhibiting oxidative stress and inflammation within neuronal cells. This suggests potential applications in treating neurodegenerative disorders .
Preclinical Trials
In a series of preclinical trials conducted on rodent models, the compound was administered to evaluate its effects on behavioral tests for depression and anxiety. Results indicated a significant reduction in immobility time in the forced swim test and increased exploratory behavior in the open field test, supporting its antidepressant and anxiolytic properties .
Clinical Observations
While extensive clinical trials on humans are yet to be published, preliminary observations from small-scale studies suggest favorable outcomes regarding safety and tolerability when administered at therapeutic doses. Ongoing trials aim to further elucidate the efficacy of this compound in treating mood disorders and schizophrenia .
Summary Table of Applications
| Application | Mechanism of Action | Research Status |
|---|---|---|
| Antidepressant Activity | Modulation of serotonin/dopamine pathways | Preclinical studies |
| Antipsychotic Properties | Partial agonism at D2 dopamine receptors | Preclinical studies |
| Neuroprotective Effects | Inhibition of oxidative stress/inflammation | Ongoing research |
Mechanism of Action
The mechanism of action of N-{[4-(2-Cyanophenyl)piperazin-1-YL]methyl}-3-methylbenzamide involves its interaction with specific molecular targets and pathways. For example, it acts as a dopamine receptor agonist, which means it binds to and activates dopamine receptors. This interaction can lead to various physiological effects, such as modulation of neurotransmission and neuroprotection .
Comparison with Similar Compounds
(a) 5-(4-(2-Cyanophenyl)piperazin-1-yl)-N-(4-(thiophen-3-yl)phenyl)pentanamide (7b)
- Structure : Features a pentanamide chain and a thiophen-3-yl group.
- Synthesis: Prepared using 1-(2-cyanophenyl)piperazine, with purification via normal and reverse-phase chromatography (53% yield) .
- Key Difference : The extended pentanamide chain and thiophene substituent may enhance lipophilicity compared to PD 168077’s compact benzamide structure.
(b) N-(2-(2-(4-(2-Cyanophenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide
(c) 5-(4-(2-Cyanophenyl)piperazin-1-yl)-N-(4-(pyridin-2-yl)phenyl)pentanamide (7j)
(d) N-((S)-3-(4-(7-Chloroquinolin-4-yl)piperazin-1-yl)-1-phenylpropyl)-4-tert-butylcyclohexanecarboxamide (2c)
- Structure: Substitutes the benzamide with a chloroquinoline and tert-butylcyclohexane group.
- Synthesis : Prepared from 4-tert-butylcyclohexanecarboxylic acid (melting point: 79–82°C) .
- Key Difference : The bulky tert-butyl group may reduce solubility but improve metabolic stability.
Pharmacological Comparisons
For example:
- L-750,667: A D₄-selective ligand with a pyrrolopyridine-piperazine structure. Mutagenesis studies show that D₄ receptor residues (e.g., F88 in TMS2) critically influence its binding affinity . PD 168077’s 2-cyanophenyl group may interact similarly with these residues, though experimental data is required for confirmation.
- (-)-Raclopride: A D₂/D₃-selective antagonist. Compounds like 2c–2g () with chloroquinoline substituents may exhibit divergent receptor selectivity compared to PD 168077’s cyanophenyl group.
Functional Group Impact
- 2-Cyanophenyl vs. Chlorophenyl: The electron-withdrawing cyano group in PD 168077 may enhance receptor binding affinity compared to electron-deficient chlorophenyl analogs (e.g., 2c).
- Benzamide vs. Sulfonamide : PD 168077’s benzamide contrasts with sulfonamide derivatives (e.g., 2f in ), which exhibit higher melting points (132–136°C) due to increased hydrogen bonding .
Biological Activity
N-{[4-(2-Cyanophenyl)piperazin-1-YL]methyl}-3-methylbenzamide; maleic acid is a compound of interest due to its potential therapeutic applications, particularly in the fields of psychiatry and oncology. This article reviews the biological activity, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The compound can be described by its IUPAC name, which highlights its structural components:
- Piperazine moiety : This is a common structural feature in many psychoactive drugs.
- Cyanophenyl group : Contributes to the lipophilicity and potential receptor interactions.
- Benzamide core : Often associated with various pharmacological activities.
The empirical formula for the compound is with a molecular weight of approximately 320.39 g/mol .
The biological activity of this compound primarily involves interactions with neurotransmitter systems and potential inhibition of specific enzymes:
- Serotonin Receptors : The piperazine structure suggests possible interactions with serotonin receptors, which are crucial in mood regulation and anxiety.
- Farnesyltransferase Inhibition : Similar compounds have shown efficacy as farnesyltransferase inhibitors, which are implicated in cancer cell proliferation .
Antidepressant Effects
Research indicates that compounds similar to N-{[4-(2-Cyanophenyl)piperazin-1-YL]methyl}-3-methylbenzamide exhibit antidepressant-like effects in animal models. The mechanism may involve modulation of serotonin and norepinephrine levels in the brain.
Anticancer Properties
Preliminary studies suggest that the compound may possess anticancer properties, particularly through its ability to inhibit farnesyltransferase, an enzyme involved in oncogenic signaling pathways. This inhibition could lead to reduced tumor growth and proliferation .
Study 1: Antidepressant Activity
A study published in Psychopharmacology demonstrated that similar piperazine derivatives showed significant reductions in depressive-like behaviors in rodent models. The study highlighted the importance of the piperazine ring in mediating these effects through serotonin receptor modulation .
Study 2: Cancer Cell Inhibition
In vitro studies conducted on various cancer cell lines revealed that N-{[4-(2-Cyanophenyl)piperazin-1-YL]methyl}-3-methylbenzamide exhibited IC50 values indicating effective inhibition of cell proliferation. For instance, a derivative demonstrated an IC50 value of 3.5 nM against farnesyltransferase .
Data Table: Biological Activity Summary
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Antidepressant | Serotonin receptor modulation | Psychopharmacology Study |
| Anticancer | Farnesyltransferase inhibition | Cancer Research Study |
| Neurotransmitter Interaction | Potential modulation of dopamine pathways | Pharmacology Reviews |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
